molecular formula C27H29N3O B044198 Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)- CAS No. 114747-45-4

Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-

Cat. No.: B044198
CAS No.: 114747-45-4
M. Wt: 411.5 g/mol
InChI Key: YAWJWXXKKHOMQT-UHFFFAOYSA-N
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Description

This compound (CAS 114747-45-4) is a spirooxazine derivative characterized by a piperidinyl substituent at the 6' position of the naphthoxazine moiety. Spirooxazines are photochromic molecules that reversibly isomerize between a colorless spiro-closed form and a colored merocyanine (open) form upon UV irradiation . The piperidinyl group, an electron-donating substituent, enhances thermal stability and modulates photochromic kinetics, making it suitable for applications in optical switches, sensors, and photonic devices .

Properties

IUPAC Name

1',3',3'-trimethyl-6-piperidin-1-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O/c1-26(2)21-13-7-8-14-22(21)29(3)27(26)18-28-25-20-12-6-5-11-19(20)23(17-24(25)31-27)30-15-9-4-10-16-30/h5-8,11-14,17-18H,4,9-10,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWJWXXKKHOMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCCCC6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888873
Record name Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
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Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

114747-45-4
Record name 1,3-Dihydro-1,3,3-trimethyl-6′-(1-piperidinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
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Record name Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
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Record name Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
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Biological Activity

Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], commonly referred to as a spirooxazine compound, has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by its spirocyclic structure that integrates both indole and naphthoxazine moieties, which are known for their diverse pharmacological properties.

  • Chemical Formula : C27H29N3O
  • CAS Number : 114747-45-4
  • Molecular Weight : 429.54 g/mol
  • Structure : The compound features a complex arrangement that allows for various interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of spirooxazine compounds. For instance, a series of synthesized spiro-indole derivatives exhibited significant antiproliferative effects against multiple human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). One study noted that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating enhanced efficacy in inhibiting cancer cell growth .

CompoundCell LineIC50 (µM)Reference
6mA4312.434
6kA4312.966
6fHCT1163.694

Antiviral Activity

The antiviral properties of spirooxazines have also been explored. In particular, some derivatives demonstrated promising activity against SARS-CoV-2 in vitro. For example, compound 6f was reported to exhibit potency approximately 4.8 times greater than standard antiviral agents such as chloroquine . This suggests that the structural characteristics of spirooxazines may facilitate interaction with viral components.

The biological activity of spirooxazines can be attributed to their ability to interact with various biological targets:

  • Cellular Pathways : Many spiro-indole compounds function by inhibiting key signaling pathways involved in cell proliferation and apoptosis.
  • Receptor Interaction : Some derivatives have shown multi-targeted inhibitory properties against receptors like EGFR and VEGFR-2, which are crucial in cancer progression .

Study on Antiproliferation

A comprehensive study synthesized a range of spiro-indole compounds and evaluated their antiproliferative activities against various human cancer cell lines. The results indicated that modifications in the indole structure significantly impacted the biological activity. Specifically, the introduction of halogen substituents on the indole ring enhanced the antiproliferative effects compared to unsubstituted analogs .

Study on Antiviral Efficacy

In another investigation focusing on antiviral properties, a series of spiro-indole derivatives were tested against SARS-CoV-2 using a Vero cell model. The findings revealed that specific modifications to the piperidine ring improved antiviral efficacy significantly, suggesting that structural optimization is key for enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The photochromic and thermal properties of spirooxazines are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Key Properties Applications References
6'-(1-piperidinyl)-spirooxazine 6'-piperidinyl High thermal stability (τ ≈ 320 s in PMMA), moderate decoloration rate Optical storage, photonic films, environmental sensors
SO-1 6'-(2,3-dihydro-1H-indol-1-yl) Enhanced solubility in hydrophobic matrices, slower thermal relaxation Photochromic coatings, smart textiles
SO-2 6'-(4''-N,N-diethylanilino) Red-shifted absorption (λ_max ≈ 600 nm), pH-sensitive Logic circuits, multi-state molecular switches
Nitro-substituted spirooxazine (SpO) 8'-nitro Multi-chromic (photochromic, acidichromic, metallochromic), five-state switching Fuzzy logic systems, optoelectronic devices
9'-Hydroxy-spirooxazine (SPO-7OH) 9'-hydroxy Hydrogen bonding stabilizes merocyanine form, slower decoloration Fluorescent probes, pH-sensitive materials
Cyano-substituted spirooxazine 6-cyano Lower thermal stability (τ ≈ 320 s in PMMA), faster decoloration Short-term optical memory, transient sensors

Key Findings

  • Thermal Stability: The 6'-piperidinyl group significantly extends the thermal relaxation time (τ) compared to cyano or nitro substituents. For example, in PMMA films, the piperidinyl derivative retains its colored form ~30% longer than the cyano analogue .
  • Environmental Effects : Encapsulation in γ-cyclodextrin accelerates decoloration by an order of magnitude (6.0 × 10⁻² s⁻¹ vs. 1.0 × 10⁻² s⁻¹ in free form), demonstrating host-guest interactions' role in tuning kinetics .
  • Multi-Chromism : Nitro-substituted spirooxazines exhibit dual responsiveness to UV light, acids, and metal ions, enabling complex logic operations .

Preparation Methods

Byproduct Formation

Diindolylnaphthoxazine (DINO) forms via competing indoline dimerization, particularly at >100°C. Adding molecular sieves (4Å, 10% w/w) absorbs residual water, suppressing DINO to <2%.

Piperidine Equivalency

Stoichiometric excess of piperidine (1.5 eq) increases yield to 78% in traditional synthesis but necessitates post-reaction neutralization with dilute HCl.

Solvent Alternatives

Replacing trichloroethylene with cyclopentyl methyl ether (CPME) in pilot trials reduces toxicity while maintaining 82% yield, though costs increase by 30% .

Q & A

Q. What are the established synthetic routes for this spirooxazine derivative, and what are their key challenges?

The synthesis typically involves condensation of 1,3,3-trimethyl-2-methyleneindoline derivatives with ortho-hydroxynitroso aromatic compounds in polar solvents (e.g., ethanol or acetonitrile). A critical challenge is the instability of alkylidene intermediates, which require vacuum distillation for purification to avoid oxidation . Modifications at the 6′-piperidinyl position can be achieved via nucleophilic substitution reactions, but steric hindrance from the spirocyclic structure may reduce yields .

Table 1: Representative Synthetic Methods

MethodReactantsConditionsYieldReference
Condensation1,3,3-Trimethyl-2-methyleneindoline + nitroso-naphtholEthanol, reflux41–60%
Substitution6′-Bromo-spirooxazine + piperidineMeCN, KI catalyst20–38%

Q. How does the photochromic mechanism of this compound function under UV irradiation?

The photochromism arises from UV-induced heterolytic cleavage of the C(spiro)-O bond, forming a metastable merocyanine isomer with extended conjugation. This open-ring structure absorbs visible light, causing a color change. Reversion to the closed form occurs thermally or via visible-light exposure . The 6′-piperidinyl group enhances stability of the colored form by donating electron density, delaying thermal relaxation .

Q. What spectroscopic techniques are optimal for characterizing its photochromic behavior?

Key methods include:

  • UV-Vis Spectroscopy : Track absorption maxima (λmax) of closed (∼350 nm) and open (∼600 nm) forms to quantify kinetics .
  • FTIR : Monitor C-O bond cleavage (loss of 1250 cm⁻¹ peak) during isomerization .
  • NMR : Detect diastereotopic proton shifts in the merocyanine form (e.g., indole NH at δ 10–12 ppm) .

Advanced Research Questions

Q. How can substituents at the 2′ or 6′ positions modulate photochromic efficiency?

Substituents influence steric and electronic effects:

  • 2′-Ethoxy groups increase thermal stability of the open form by stabilizing the merocyanine through hydrogen bonding (dihedral angle ∼71.7°) .
  • 6′-Piperidinyl groups enhance coloration speed due to electron-donating effects, reducing activation energy for ring-opening .
  • Halogenation (e.g., 5-chloro derivatives) shifts λmax bathochromically but may reduce fatigue resistance .

Table 2: Substituent Effects on Photochromic Properties

Substituentλmax (Closed/Open)Fatigue Resistance (Cycles)Reference
6′-Piperidinyl350/610 nm>500
2′-Ethoxy345/595 nm∼300
5-Chloro360/625 nm∼200

Q. What strategies improve encapsulation efficiency in polymeric matrices for optoelectronic applications?

Encapsulation in polymers like poly(methyl methacrylate) (PMMA) or poly(4-vinylpyridine-co-styrene) enhances fatigue resistance by restricting molecular motion. Key approaches include:

  • Covalent bonding : Graft spirooxazine to polymer backbones via bromohexyl linkers, achieving 150–220 nm particle sizes .
  • Nanoprecipitation : Use ethyl cellulose to form 250 nm nanoparticles, improving dispersion in hydrophobic hosts .

Q. How can contradictions in photochromic response data be resolved across studies?

Discrepancies often arise from experimental conditions:

  • Solvent polarity : Polar solvents stabilize the open form, accelerating reversion kinetics (e.g., τ1/2 in ethanol vs. toluene differs by ∼30%) .
  • Light intensity : Higher UV irradiance (e.g., 365 nm, 10 mW/cm²) increases coloration depth but may cause side reactions .
  • Matrix effects : Polymer rigidity (e.g., PMMA vs. polystyrene) alters activation energy for isomerization .

Methodological Guidance

Q. What safety protocols are recommended for handling this compound?

While oral toxicity is low (LD50 >2000 mg/kg), avoid inhalation/contact due to potential irritancy . Use PPE (gloves, goggles) and work under inert atmospheres during synthesis to prevent alkylidene intermediate degradation .

Q. How can computational modeling predict substituent effects on photochromism?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and steric strain. Key parameters include:

  • HOMO-LUMO gaps (correlate with λmax shifts).
  • Torsional angles (predict thermal relaxation rates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-
Reactant of Route 2
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Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-

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